What is Ercalcitriol-13C,d3 and its chemical properties
What is Ercalcitriol-13C,d3 and its chemical properties
An In-depth Whitepaper on the Synthesis, Chemical Properties, and Application of an Essential Isotope-Labeled Standard in Vitamin D Research.
Introduction
Ercalcitriol-13C,d3 is the isotopically labeled form of Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2. Ercalcitriol is an active metabolite of vitamin D2 and plays a crucial role in calcium homeostasis and immune function.[1][2] The incorporation of a carbon-13 atom and three deuterium atoms into the Ercalcitriol molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] This technical guide provides a comprehensive overview of the chemical properties of Ercalcitriol-13C,d3, detailed experimental protocols for its use, and an exploration of the biological signaling pathways of its non-labeled analogue.
Chemical Properties
Ercalcitriol-13C,d3 is a white, crystalline solid.[4] Like other vitamin D analogues, it is sensitive to light, temperature, and pH, and should be stored accordingly. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇¹³CH₄₁D₃O₃ | |
| Molecular Weight | 432.66 g/mol | |
| Appearance | White solid | |
| Storage Conditions | Store at -20°C in the dark. | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |
Synthesis of Isotopically Labeled Vitamin D Analogs
The synthesis of isotopically labeled vitamin D analogs like Ercalcitriol-13C,d3 is a complex process that often involves a convergent synthesis strategy. This approach typically utilizes two key building blocks: a labeled A-ring synthon and a CD-ring fragment. Deuterium and carbon-13 isotopes are introduced into one of these fragments early in the synthetic route. For instance, deuterium can be incorporated into the side chain at positions C26 and C27 by reacting an appropriate ester with a deuterated Grignard reagent, such as CD₃MgBr.
The final steps of the synthesis usually involve a coupling reaction, such as a palladium-catalyzed Suzuki or Sonogashira coupling, to join the A-ring and CD-ring fragments. This is followed by deprotection and purification steps to yield the final isotopically labeled product. The entire process is carried out under controlled conditions to minimize degradation of the light and temperature-sensitive vitamin D molecule.
Application in Quantitative Analysis: Experimental Protocols
Ercalcitriol-13C,d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Ercalcitriol in biological matrices such as serum and plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Sample Preparation
The first step in the analysis is the extraction of Ercalcitriol from the biological matrix. Several methods can be employed, including protein precipitation, solid-phase extraction (SPE), and immunoextraction.
1. Protein Precipitation:
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To 100 µL of serum or plasma, add a known amount of Ercalcitriol-13C,d3 internal standard solution.
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Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
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Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
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Carefully collect the supernatant for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by water.
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Load the pre-treated sample (e.g., diluted serum with internal standard) onto the cartridge.
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Wash the cartridge with a weak organic solvent to remove interfering substances.
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Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3. Immunoextraction:
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This highly specific method utilizes antibodies immobilized on a solid support to capture 1α,25-dihydroxyvitamin D.
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The sample, containing the internal standard, is incubated with the antibody-coated support.
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After washing to remove non-bound components, the analyte and internal standard are eluted under conditions that disrupt the antibody-antigen interaction.
LC-MS/MS Analysis
The extracted and reconstituted sample is then injected into an LC-MS/MS system.
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Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate Ercalcitriol from other components in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium formate, is employed.
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Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, which is typically a triple quadrupole instrument. Electrospray ionization (ESI) in the positive ion mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Ercalcitriol and Ercalcitriol-13C,d3 are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ercalcitriol | [To be determined empirically] | [To be determined empirically] |
| Ercalcitriol-13C,d3 | [To be determined empirically] | [To be determined empirically] |
The concentration of Ercalcitriol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ercalcitriol and a fixed concentration of the internal standard.
Biological Signaling Pathway of Ercalcitriol
Ercalcitriol, the active form of vitamin D2, exerts its biological effects through a mechanism shared with calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3. The primary target of Ercalcitriol is the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
The signaling cascade can be summarized as follows:
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Binding to VDR: Ercalcitriol enters the target cell and binds to the VDR located in the cytoplasm or nucleus.
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Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
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Binding to VDRE: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
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Transcriptional Regulation: The binding of the VDR-RXR complex to the VDRE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including calcium and phosphate absorption in the intestine, bone mineralization, and immune system regulation.
Ercalcitriol has been shown to be equipotent to calcitriol in binding to the VDR and in its ability to induce biological responses.
Caption: Ercalcitriol Signaling Pathway.
The experimental workflow for the quantification of Ercalcitriol using Ercalcitriol-13C,d3 as an internal standard is a multi-step process.
Caption: Quantitative Analysis Workflow.
Conclusion
Ercalcitriol-13C,d3 is an indispensable tool for researchers in the field of endocrinology, clinical chemistry, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the highly accurate and precise quantification of Ercalcitriol in complex biological matrices. A thorough understanding of the experimental protocols for its use and the underlying biological signaling pathways of its non-labeled counterpart is essential for its effective application in research and clinical settings.
References
- 1. Ercalcitriol | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]
